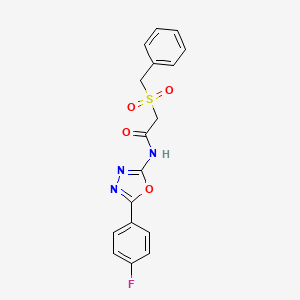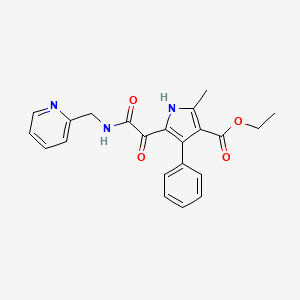
5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid are dependent on the specific target enzyme or protein that it inhibits. Inhibition of COX-2 activity can lead to a decrease in the production of inflammatory mediators, which can reduce inflammation and pain. Inhibition of HDAC activity can lead to changes in gene expression, which can affect various cellular processes such as cell differentiation, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has a long shelf life. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to explore its applications in material science for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for better drug development.
Méthodes De Synthèse
The synthesis of 5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid involves the reaction between cyclopropyl azide and 2,2,2-trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through a cycloaddition mechanism, resulting in the formation of the target compound. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biological research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In biological research, it has been employed as a tool to study the biological processes and mechanisms of action of various enzymes and proteins.
Propriétés
IUPAC Name |
5-cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.C2HF3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5;3-2(4,5)1(6)7/h3H,1-2H2,(H,10,11)(H,7,8,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYXMMOCMIFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)
![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)


![8-fluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3006887.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)